![molecular formula C20H18N4O2 B2855516 N-(3-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105203-42-6](/img/structure/B2855516.png)

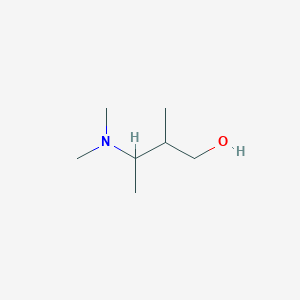

N-(3-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

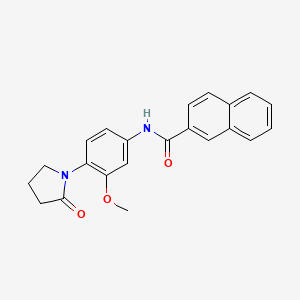

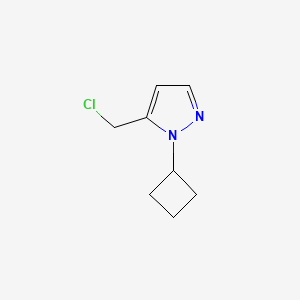

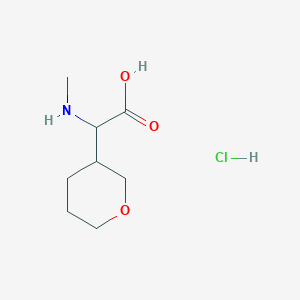

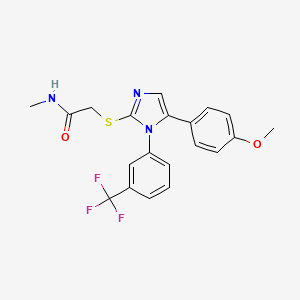

This compound is a complex organic molecule with multiple functional groups. It contains a pyrimidoindole core, which is a fused ring system found in many biologically active compounds . The presence of an acetamide group suggests potential bioactivity, as amides are common in pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidoindole core, with additional groups attached at specific positions. The exact structure would depend on the positions and orientations of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the acetamide group could potentially undergo hydrolysis, and the pyrimidoindole core might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique

Anticancer Activity

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to the chemical structure , has been synthesized and analyzed for its anticancer properties. It targets the VEGFr receptor, as confirmed by molecular docking studies. The compound crystallizes in the orthorhombic crystal system, showing potential in cancer research through its interaction with molecular targets involved in cancer progression (Sharma et al., 2018).

Antiallergic Properties

Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides has led to the discovery of compounds with significant antiallergic activities. These compounds, through their structural design, have been identified to possess greater potency than established antiallergic agents, highlighting their potential in developing novel treatments for allergic reactions (Menciu et al., 1999).

Antimicrobial Effects

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have demonstrated promising antibacterial and antifungal activities. This suggests a valuable application in combating various pathogenic microorganisms, with specific compounds showing superior efficacy (Debnath & Ganguly, 2015).

Antioxidant Activity

The antioxidant capacity of specific acetamide derivatives has been studied, showing that these compounds possess considerable antioxidant properties. This finding indicates their potential utility in addressing oxidative stress-related conditions (Gopi & Dhanaraju, 2020).

Coordination Complexes and Self-Assembly

Studies have also delved into the synthesis of coordination complexes involving pyrazole-acetamide derivatives, demonstrating the influence of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, further expanding the utility of acetamide derivatives in medicinal chemistry (Chkirate et al., 2019).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that the compound could potentially interact with its targets to disrupt normal cellular processes, leading to various downstream effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple biochemical pathways. For instance, its potential to inhibit tubulin polymerization suggests that it could affect pathways related to cell division and growth.

Result of Action

Based on the known activities of indole derivatives , it’s likely that this compound could have a variety of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects, among others.

Propriétés

IUPAC Name |

N-(3-ethylphenyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-2-13-6-5-7-14(10-13)22-17(25)11-24-12-21-18-15-8-3-4-9-16(15)23-19(18)20(24)26/h3-10,12,23H,2,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHFLTNBGQDWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2855443.png)

![(E)-N-[2-(2-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2855448.png)

![N-(3-fluoro-4-methylphenyl)-2-((4-(4-fluorophenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2855450.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2855451.png)

![N-(2-chlorobenzyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2855454.png)

![4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2855455.png)